![molecular formula C9H9N3O B13911483 N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)
N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly as a colchicine-binding site inhibitor.
Wirkmechanismus
The mechanism of action of N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide involves its interaction with specific molecular targets. It has been shown to bind to the colchicine site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine derivatives: Known for their potent fibroblast growth factor receptor inhibitory activity.
1H-Pyrazolo[3,4-b]pyridines: Exhibiting diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide stands out due to its specific interaction with the colchicine-binding site on tubulin, making it a promising candidate for anticancer drug development . Its ability to disrupt microtubule dynamics and induce cell cycle arrest differentiates it from other similar compounds .
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
N-(1H-pyrrolo[3,2-c]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-8-7(5-11-9)2-3-10-8/h2-5,10H,1H3,(H,11,12,13) |
InChI-Schlüssel |
LMKHVVIJBFWMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C2C=CNC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



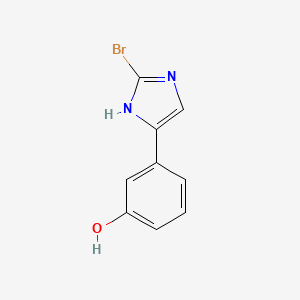

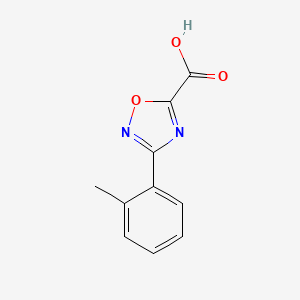

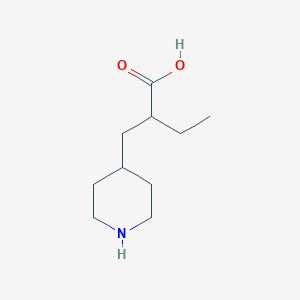
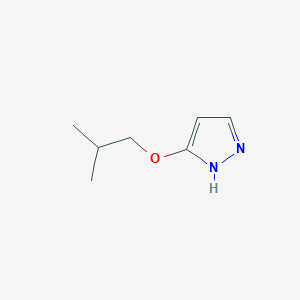
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)

![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
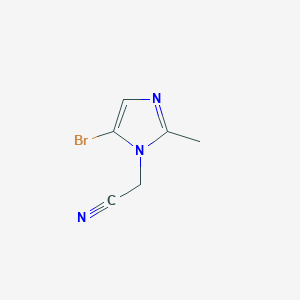
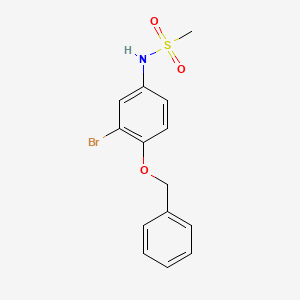

![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)
